molecular formula C16H14N2O3 B14093046 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14093046
M. Wt: 282.29 g/mol
InChI Key: NGVUTRILHWQDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core substituted with a 3,4-dimethoxyphenyl group at position 2. This compound serves as a key intermediate for synthesizing derivatives with diverse biological activities. For example, its brominated derivative (3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) is used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, yielding compounds like DB103 (3-phenyl-substituted variant) with reported anti-angiogenic properties .

The synthesis involves treating the parent 4H-pyrido[1,2-a]pyrimidin-4-one with N-bromosuccinimide in chloroform, followed by coupling with phenylboronic acid under palladium catalysis . Structural characterization typically employs NMR spectroscopy and X-ray crystallography .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)12-10-16(19)18-8-4-3-5-15(18)17-12/h3-10H,1-2H3

InChI Key

NGVUTRILHWQDDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Heteropolyacid Catalysts

Catalyst Design and Mechanistic Insights

Aluminum-exchanged tungstophosphoric acid salts (Al$$x$$H$${3−x}$$PW$${12}$$O$${40}$$) with Keggin structures have emerged as superior catalysts for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold. These catalysts introduce Lewis acid sites while retaining Brønsted acidity, enabling dual activation of carbonyl and amine groups. For 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the reaction typically involves cyclocondensation of 3,4-dimethoxybenzaldehyde derivatives with 2-aminopyridine precursors.

Reaction Conditions and Optimization
  • Catalyst Loading : Al$$3$$PW$${12}$$O$$_{40}$$ (10 mol%) achieves 94% yield under reflux in ethanol.
  • Temperature : Optimal cyclization occurs at 80°C, with prolonged heating (>6 hours) leading to decomposition.
  • Substrate Scope : Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) exhibit faster kinetics due to enhanced nucleophilicity.

Table 1. Performance of Heteropolyacid Catalysts in Pyrido[1,2-a]Pyrimidin-4-One Synthesis

Catalyst Substrate Time (h) Yield (%)
Al$$3$$PW$${12}$$O$$_{40}$$ 3,4-Dimethoxybenzaldehyde 4 94
H$$3$$PW$${12}$$O$$_{40}$$ 3,4-Dimethoxybenzaldehyde 6 78
Al$$2$$HPW$${12}$$O$$_{40}$$ 4-Methoxybenzaldehyde 5 82

Aqueous-Phase Multicomponent Reactions

Green Synthesis Protocol

A solvent-free, one-pot assembly of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one leverages substituted cinnamonitriles and 4-amino-2,6-dihydroxypyrimidine in water. This method eliminates toxic organic solvents and achieves 86–99% yields through in situ imine formation and cyclization.

Key Steps and Kinetics
  • Imine Formation : 3,4-Dimethoxycinnamonitrile reacts with 4-amino-2,6-dihydroxypyrimidine at 60°C, forming a Schiff base intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyrimidine nitrogen generates the fused ring system.
  • Oxidation : Atmospheric oxygen mediates aromatization to the final product.

Table 2. Substrate Variations and Yields in Aqueous Synthesis

Cinnamonitrile Derivative Reaction Time (h) Yield (%)
3,4-Dimethoxycinnamonitrile 7 86
4-Nitrocinnamonitrile 6 90
2-Chlorocinnamonitrile 5 99

Industrial-Scale Alkylation and Substitution

Patent-Based Methodologies

A patented route employs 2-methylsulfanyl-pyrido[2,3-d]pyrimidine intermediates, which undergo nucleophilic substitution with 4-aminopyridines. For 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the synthesis involves:

  • Sulfinyl Intermediate Preparation : 4-Ethylamino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde is treated with (3,4-dimethoxyphenyl)acetic acid ethyl ester in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Reductive Alkylation : Sodium cyanoborohydride reduces the imine linkage, introducing the 3,4-dimethoxyphenyl group.
  • Acid-Catalyzed Cyclization : Hydrochloric acid mediates ring closure at 100°C, yielding the target compound.
Process Optimization
  • Temperature Control : Maintaining 18°C during quench steps minimizes byproduct formation.
  • Purification : Azeotropic distillation with toluene removes residual solvents, enhancing purity to >98%.

Reductive Condensation Strategies

Raney Nickel-Mediated Synthesis

Early routes utilized Raney nickel to reduce nitropyrido[2,3-d]pyrimidine intermediates, followed by reductive amination with 3,4-dimethoxybenzaldehyde. This method, while reliable, suffers from moderate yields (60–70%) due to over-reduction side reactions.

Table 3. Comparative Analysis of Preparation Methods

Method Yield (%) Scalability Environmental Impact
Heteropolyacid Catalysis 94 High Low (ethanol solvent)
Aqueous Multicomponent 86 Moderate Minimal
Patent-Based Alkylation 98 Industrial Moderate (DBU use)
Reductive Condensation 70 Low High (Raney Ni waste)

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and modulate various signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Position 2 Substitutions
Compound Substituent at Position 2 Key Properties/Applications Reference
Target compound 3,4-Dimethoxyphenyl Intermediate for anti-angiogenic DB103
2-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Patent-listed (EU 2023/39) for kinase inhibition
2-(2-Chlorophenyl) derivative 2-Chlorophenyl Synthesized via CuI-catalyzed coupling; no reported bioactivity
2-(4-Fluorophenyl) derivative 4-Fluorophenyl Higher lipophilicity; potential CNS activity
Position 3 Substitutions
Compound Substituent at Position 3 Key Properties/Applications Reference
DB103 Phenyl Anti-angiogenic activity via VEGF inhibition
3-Chloro derivative Chlorine Precursor for further functionalization
3-Carboxamide derivatives Methylcyclopentyl carboxamide Gastroprotective effects (ED₅₀ = 12 mg/kg in rats)

Key Insight : Halogenation at position 3 facilitates cross-coupling reactions, while carboxamide groups enhance gastroprotective efficacy .

Position 7 Substitutions

Patented derivatives often feature nitrogen-containing heterocycles (e.g., piperazinyl, morpholinyl) at position 7 to modulate pharmacokinetics:

Compound Substituent at Position 7 Key Properties/Applications Reference
7-(Piperazin-1-yl) derivative Piperazine Improved solubility; kinase inhibition
7-(4-Methylpiperazin-1-yl) derivative 4-Methylpiperazine Enhanced blood-brain barrier penetration
7-(1,4-Diazepan-1-yl) derivative 1,4-Diazepane Patent-listed for neurological disorders

Key Insight : Piperazine and related groups improve solubility and target engagement in CNS disorders .

Anti-Angiogenic Activity
  • DB103 (3-phenyl derivative) : Inhibits VEGF-induced angiogenesis at IC₅₀ = 3.2 μM .
  • Thiazolidinone hybrids (e.g., CID 1298256): Exhibit dual thromboxane synthase and VEGF inhibition (IC₅₀ = 0.8 μM) .
Gastroprotective Activity
  • 3-Carboxamide derivatives: ED₅₀ = 12 mg/kg in ethanol-induced gastric lesions .
  • Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one : Inactive at doses up to 50 mg/kg .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL)
Target compound 296.3 2.5 0.12 (DMSO)
3-Chloro derivative 210.6 1.8 0.25 (EtOH)
CID 1298256 (thiazolidinone hybrid) 508.6 3.9 0.08 (DMSO)

Biological Activity

2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is C15H15N3O2. The structure features a pyrido-pyrimidine core substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-ones exhibit varying degrees of antimicrobial activity. In one study, several compounds were synthesized and tested against bacterial and fungal strains. However, it was reported that many derivatives, including some pyrido[1,2-a]pyrimidin-4-ones, showed limited antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-ones has been investigated in various studies. A review highlighted the synthesis of compounds that inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain analogs demonstrated significant COX-1 and COX-2 inhibition with IC50 values ranging from 19.45 μM to 42.1 μM . This suggests that 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one may possess similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of pyrido[1,2-a]pyrimidin-4-ones has also been explored. Compounds in this class have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : It can potentially alter signaling cascades that regulate cell growth and apoptosis.

Study on Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of various pyrido[1,2-a]pyrimidin-4-one derivatives, the compound exhibited significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac. This positions it as a potential candidate for further development in treating inflammatory diseases .

Anticancer Research

Another study evaluated the anticancer properties of several pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Results indicated that some compounds led to a decrease in cell viability and increased apoptosis rates. The study suggested that the incorporation of a dimethoxyphenyl group might enhance these effects due to improved binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction yields be optimized?

The compound can be synthesized via cycloaddition reactions involving intermediates like N-(2-pyridyl)iminoketenes. Halogenation using N-halosuccinimides (e.g., N-chlorosuccinimide) has been effective for structural diversification . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids). Yields >75% are achievable with stoichiometric adjustments and purification via column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

1H and 13C NMR spectroscopy are critical for confirming structural integrity, particularly for distinguishing the pyrimidinone core and methoxyphenyl substituents . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for pharmacological studies?

The compound’s low aqueous solubility (logP ≈ 2.8) necessitates solubilization strategies, such as using DMSO or cyclodextrin complexes for in vitro assays . Stability studies under varying pH (2–9) and temperature (4–37°C) reveal degradation above 40°C, requiring cold storage (4°C) and inert atmospheres for long-term stability .

Advanced Research Questions

Q. What methodological considerations are critical for designing dose-response studies to evaluate this compound’s bioactivity?

Use randomized block designs with split-split plots to account for variables like exposure time and cell-line variability . Dose ranges (1 nM–100 µM) should follow logarithmic increments, with negative controls (vehicle-only) and positive controls (e.g., reference inhibitors). Replicate experiments (n ≥ 4) and apply ANOVA for statistical rigor .

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro models?

Contradictions often arise from assay-specific variables (e.g., cell permeability, metabolic activity). Normalize data using internal standards (e.g., β-actin for Western blots) and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Meta-analysis of dose-response curves and Hill slopes can identify outliers .

Q. What strategies are recommended for assessing the environmental fate of this compound in ecotoxicological studies?

Follow tiered testing per OECD guidelines:

  • Phase 1: Determine octanol-water partition coefficients (logKow) and hydrolysis half-life (t1/2) .
  • Phase 2: Evaluate biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential in model organisms (e.g., Daphnia magna) .
  • Phase 3: Use LC-MS/MS to quantify environmental residues in soil/water matrices, with detection limits ≤1 ppb .

Q. How can structural modifications (e.g., halogenation) enhance target selectivity or reduce off-target effects?

Halogenation at the pyrimidinone C3 position (e.g., Cl, F) improves kinase selectivity by sterically blocking non-target binding pockets. Computational docking (AutoDock Vina) and MD simulations (>100 ns) predict binding modes, while isothermal titration calorimetry (ITC) validates enthalpy-driven interactions .

Q. What are the challenges in validating this compound as a reference standard for regulatory compliance?

Key challenges include batch-to-batch variability (≤2% impurity threshold) and stability under accelerated ICH conditions (40°C/75% RH). Follow USP<621> for chromatographic method validation, including system suitability (RSD ≤2% for retention time) and robustness testing (±10% mobile phase variation) .

Methodological Resources

  • Synthesis Optimization: Cycloaddition protocols .
  • Analytical Validation: Pharmacopeial guidelines for HPLC and NMR .
  • Ecotoxicity Testing: OECD frameworks for environmental risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.